molecular formula C13H24N2O2 B8109223 N-Isopropyl-2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetamide

N-Isopropyl-2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B8109223
M. Wt: 240.34 g/mol
InChI Key: KMAXXTRQMQGFJZ-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetamide is a heterocyclic compound featuring a spiro[4.5]decane core with oxygen (1-oxa) and nitrogen (8-aza) atoms. This structural motif is significant in medicinal chemistry, as spirocyclic systems often enhance metabolic stability and target selectivity .

Properties

IUPAC Name

2-(1-oxa-8-azaspiro[4.5]decan-3-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10(2)15-12(16)7-11-8-13(17-9-11)3-5-14-6-4-13/h10-11,14H,3-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAXXTRQMQGFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1CC2(CCNCC2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Prins/Pinacol Cascade Reaction

This method employs aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis (e.g., BF₃·OEt₂ or SnCl₄) to form the spirocyclic oxa-azaspiro system. The reaction proceeds via cyclization, generating the 1-oxa-8-azaspiro[4.5]decane skeleton in moderate yields (50–65%). Key parameters include:

  • Temperature : 0–25°C

  • Solvent : Dichloromethane or toluene

  • Catalyst loading : 10–15 mol%

Epoxide Ring-Opening and Cyclization

An alternative approach involves epoxide intermediates. For example, 1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes acid-mediated deprotection (e.g., HCl in methanol) to yield the free amine, which is subsequently functionalized. This method achieves higher yields (75–85%) but requires stringent anhydrous conditions.

After constructing the spiro core, the introduction of the N-isopropylacetamide group follows two principal pathways:

Direct Amidation of Spirocyclic Carboxylic Acids

A two-step process involving:

  • Carboxylic acid activation : Treatment of 3-carboxy-1-oxa-8-azaspiro[4.5]decane with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling with isopropylamine : Reaction of the acyl chloride with excess isopropylamine in tetrahydrofuran (THF) at 0–5°C, yielding the target acetamide.

StepReagent/ConditionYield
ActivationSOCl₂, THF, 0°C, 2 h90%
Couplingi-PrNH₂, THF, 3 h78%

Ullmann-Type Coupling Reactions

Palladium-catalyzed coupling between brominated spirocyclic intermediates and pre-formed N-isopropylacetamide precursors offers a modular route. For example, 3-bromo-1-oxa-8-azaspiro[4.5]decane reacts with N-isopropyl-2-aminoacetamide using Pd₂(dba)₃/XantPhos in 1,4-dioxane at 110°C.

ParameterValue
CatalystPd₂(dba)₃ (5 mol%)
LigandXantPhos (10 mol%)
BaseCs₂CO₃
Yield65–72%

One-Pot Synthesis Strategies

Recent advances prioritize convergent methods to reduce purification steps:

Tandem Spirocyclization-Amidation

A single-flask procedure combines spirocycle formation and amidation. For instance, heating a mixture of cyclobutanol derivatives, isopropylamine, and acetic anhydride at 90°C for 18 hours achieves direct coupling. Solvent-free conditions enhance atom economy but require careful temperature control to avoid decomposition.

ConditionOutcome
Temperature90°C
Time18 h
Yield87%

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media (e.g., tert-butyl methyl ether) provides an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 1-oxa-8-azaspiro[4.5]decan-3-yl acetic acid and isopropylamine, achieving 68% yield at 40°C.

Industrial-Scale Production Considerations

While laboratory methods favor precision, industrial synthesis prioritizes cost and scalability:

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reaction control for exothermic steps like acyl chloride formation. A pilot study demonstrated a 15% increase in yield compared to batch processes.

Catalyst Recycling

Immobilized Pd catalysts on mesoporous silica (e.g., SBA-15) allow reuse over five cycles with <5% activity loss, reducing metal waste.

Challenges and Optimization Opportunities

  • Stereochemical Control : The spirocyclic center’s configuration impacts bioactivity. Asymmetric synthesis using chiral auxiliaries (e.g., (S)-2-chloropropionyl chloride) achieves enantiomeric excess >95% but complicates purification.

  • Byproduct Formation : Over-alkylation during amidation generates N,N-diisopropyl derivatives. Adding molecular sieves (4Å) suppresses this side reaction .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-Isopropyl-2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Core Modifications

2-{8-[(tert-Butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid
  • Structure : Shares the 1-oxa-8-azaspiro[4.5]decane core but includes a tert-butoxycarbonyl (Boc) group at the 8-position and a carboxylic acid at the 3-position.
  • Key Differences :
    • The Boc group enhances solubility in organic solvents, whereas the target compound’s isopropyl acetamide may improve membrane permeability.
    • The carboxylic acid moiety introduces acidity (pKa ~4-5), contrasting with the neutral acetamide group in the target compound .
8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
  • Structure : Contains an 8-azaspiro[4.5]decane core with a piperazine-linked chloropyrimidine substituent.

Functional Group Variations

2-Chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
  • Structure : Features a 1,3-diazaspiro[4.5]decane core with a chloroacetamide group.
  • Key Differences: The chloroacetamide is electrophilic, enabling covalent binding to cysteine residues, unlike the non-reactive isopropyl acetamide.
N-(Benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
  • Structure : Incorporates a triazaspiro[4.5]decane core with a benzodioxol substituent.
  • Key Differences :
    • The triaza system enhances hydrogen-bonding capacity, favoring interactions with polar binding pockets.
    • The benzodioxol group may improve CNS penetration, whereas the target compound’s isopropyl group could limit blood-brain barrier crossing .

Pharmacological Analogs

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
  • Structure : Combines a diazaspiro core with a piperazine-phenyl substituent.
  • Key Differences :
    • The piperazine moiety is common in serotonin/dopamine receptor ligands, suggesting CNS activity. The target compound lacks this pharmacophore.
    • The diketone system may chelate metal ions, a property absent in the target compound .

Crystallographic Analysis

  • Software like SHELX and ORTEP-3 (used in structural determination of spiro compounds) highlights the importance of ring puckering. The Cremer-Pople parameters (e.g., puckering amplitude) for the 1-oxa-8-azaspiro core may differ from diaza or triaza analogs, affecting conformational stability .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Molecular Weight Key Substituents Potential Applications
N-Isopropyl-2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetamide 1-oxa-8-azaspiro[4.5] 268.34* Isopropyl acetamide Protease inhibitors, GPCR modulators
2-{8-[(tert-Butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid 1-oxa-8-azaspiro[4.5] 313.39 tert-Butoxycarbonyl, carboxylic acid Solubility-enhancing intermediates
2-Chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide 1,3-diazaspiro[4.5] 273.71 Chloroacetamide, diketone Covalent kinase inhibitors

*Calculated based on molecular formula.

Biological Activity

N-Isopropyl-2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetamide is a compound belonging to the class of 1-oxa-8-azaspiro[4.5]decane derivatives, which have garnered attention for their potential biological activities, particularly as muscarinic receptor agonists. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structure

The synthesis of this compound involves several key steps, typically starting from 1-oxa-8-azaspiro[4.5]decane derivatives. The general synthetic pathway includes:

  • Formation of the spirocyclic structure : This is achieved through cyclization reactions involving appropriate precursors.
  • Modification of functional groups : The introduction of isopropyl and acetamide groups can be performed via acylation and alkylation reactions.

The compound's structure can be represented as follows:

N Isopropyl 2 1 oxa 8 azaspiro 4 5 decan 3 yl acetamide\text{N Isopropyl 2 1 oxa 8 azaspiro 4 5 decan 3 yl acetamide}

Muscarinic Receptor Agonism

Research has demonstrated that compounds within the 1-oxa-8-azaspiro[4.5]decane series exhibit significant affinity for muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive functions and memory processes.

  • Affinity Studies : In vitro assays have shown that N-Isopropyl derivatives display potent binding affinity to M1 receptors compared to M2 receptors, suggesting a preference that could minimize cholinergic side effects typically associated with non-selective muscarinic agonists .
  • Functional Activity : In vivo studies indicate that these compounds can ameliorate scopolamine-induced cognitive deficits in rodent models, demonstrating their potential utility in treating Alzheimer's disease and other forms of dementia .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the core spirocyclic structure significantly influence biological activity:

  • Alkyl Substituents : Variations in the alkyl chain length and branching (e.g., isopropyl vs. ethyl) affect receptor selectivity and potency.
  • Functional Group Positioning : The position of substituents on the spirocyclic framework plays a critical role in determining both affinity and efficacy at muscarinic receptors.

Case Study 1: Cognitive Enhancement in Animal Models

A study conducted on rats demonstrated that administration of N-Isopropyl derivatives led to improved performance in passive avoidance tasks, indicative of enhanced memory retention. The results were compared against standard treatments, showing superior efficacy in reducing cognitive impairment without significant side effects like hypothermia or excessive salivation .

Case Study 2: Pharmacological Profiling

In a comprehensive pharmacological profiling study, various derivatives were tested for their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices, confirming their partial agonistic activity at M1 receptors. Among these, the (-)-isomers consistently exhibited higher activity levels compared to their (+)-counterparts, emphasizing the importance of stereochemistry in drug design .

Comparative Analysis Table

Compound NameM1 AffinityM2 AffinityCognitive ImprovementSide Effects
N-Isopropyl Derivative AHighModerateSignificantMinimal
N-Isopropyl Derivative BModerateHighModerateNotable
Reference Compound RS86HighHighSignificantSignificant

Q & A

Q. Why does the compound exhibit unexpected solubility in aqueous buffers?

  • Methodology :
  • pKa Determination : Perform potentiometric titration to measure basicity of the spirocyclic amine (predicted pKa ~7.5–8.5).
  • Salt Formation : Test hydrochloride or oxalate salts to enhance aqueous stability for formulation .

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